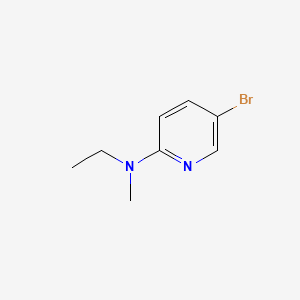

5-bromo-N-ethyl-N-methylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQKVZZOLPQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Ethyl N Methylpyridin 2 Amine and Its Precursors

Classical Synthetic Approaches to 2-Aminopyridines

The foundation for synthesizing complex 2-aminopyridines lies in classical methods that have been refined over decades. These include the direct amination of halogenated pyridines and the strategic bromination of pyridine (B92270) intermediates.

The direct substitution of a halogen on a pyridine ring with an amine is a fundamental approach to forming 2-aminopyridines. acs.org This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. However, these reactions often demand harsh conditions, such as high temperatures and pressures, particularly for less activated 2-halopyridines. acs.orgnih.gov The reactivity of the halogen leaving group generally follows the trend F > Cl > Br > I.

In recent years, methods have been developed to facilitate these aminations under more environmentally benign conditions. For instance, a base-promoted selective amination of polyhalogenated pyridines has been developed using water as a solvent. acs.org This protocol has shown high efficiency and selectivity for producing 2-aminopyridine (B139424) derivatives, even on a large scale. acs.org Another classical approach is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine, though this is less applicable for creating specifically substituted derivatives without a pre-existing functional group. youtube.com

Table 1: Examples of Classical Amination Approaches

| Starting Material | Reagent(s) | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Pyridine | NaNH₂ | High Temperature (e.g., in xylene) | 2-Aminopyridine | Direct C-H amination (Chichibabin reaction). youtube.com | youtube.com |

| 2-Halopyridines | Amine | High temperature and pressure | 2-Aminopyridines | Nucleophilic aromatic substitution (SNAr). acs.org | acs.org |

| 2,5-Dibromopyridine (B19318) | DMF, NaOtBu | 140 °C, Water (solvent) | 5-bromo-2-(dimethylamino)pyridine | Base-promoted selective amination. acs.org | acs.org |

| Pyridine-N-oxide | PyBroP, Amine | Mild conditions | 2-Aminopyridines | Activation of the pyridine ring via N-oxide formation. acs.orgnih.gov | acs.orgnih.gov |

Introducing a bromine atom at the C5 position of a 2-aminopyridine precursor is a critical step. The amino group at the C2 position is an activating group that directs electrophilic substitution primarily to the C5 and C3 positions.

A common and straightforward method involves the direct bromination of 2-aminopyridine using bromine in a suitable solvent like acetic acid. orgsyn.orgchemicalbook.com This reaction can produce 2-amino-5-bromopyridine (B118841) in good yields, although over-bromination to 2-amino-3,5-dibromopyridine (B40352) can be a competing side reaction. orgsyn.org

Another well-established procedure is the diazotization-bromination of 2-aminopyridine, such as in the Craig method. orgsyn.orggoogle.com This process involves reacting 2-aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate, followed by diazotization with sodium nitrite (B80452) at low temperatures. orgsyn.org Subsequent treatment with a base yields the desired 2-bromopyridine (B144113). orgsyn.orggoogle.com While this method is effective for producing 2-bromopyridine, modifications are necessary for synthesizing 5-bromo-substituted aminopyridines.

More modern and environmentally friendly approaches have also been developed. One such method uses a bromide-bromate couple (a 2:1 ratio) in an aqueous acidic medium or acetonitrile (B52724), which serves as a safer alternative to liquid bromine for the monobromination of 2-aminopyridines. chemindigest.com

Table 2: Bromination Methods for Pyridine Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Br₂ in Acetic Acid | Cooling, then rise to 50°C | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2-Aminopyridine | HBr, Br₂, NaNO₂ | 0°C or lower | 2-Bromopyridine | 86-92% | orgsyn.org |

| Substituted 2-Aminopyridines | NaBr/NaBrO₃ in MeCN | 5-10°C | Monobromo 2-aminopyridines | 80-87% | chemindigest.com |

Modern Transition Metal-Catalyzed Syntheses

The limitations of classical methods, such as harsh reaction conditions and limited substrate scope, have been largely overcome by the development of transition metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are at the forefront of modern C-N bond formation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has been widely applied to the synthesis of aminopyridines and offers excellent functional group tolerance and generally high yields under milder conditions than classical methods. wikipedia.orgtandfonline.com

The synthesis of N-alkylated and N,N-dialkylated 2-aminopyridines from 2-bromopyridines is well-documented. A significant challenge has been the coupling of volatile amines, such as methylamine (B109427) and ethylamine, due to their low boiling points. A practical solution involves conducting the Buchwald-Hartwig amination in sealed tubes, which provides an effective route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govacs.org This method typically employs a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), in the presence of a base like sodium tert-butoxide (NaOt-Bu). acs.org

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines

| Aryl Halide | Amine | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines (e.g., methylamine, ethylamine) | Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80°C, sealed tube | Secondary/Tertiary Aminopyridines | nih.govacs.org |

| 3-Bromo-4-indolylmaleimide | 2-Aminopyridines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 100°C | 3-(Pyridin-2-ylamino)-4-indolylmaleimides | researchgate.net |

| 4-Aryl-2-chloropyridine | Various Amines | Palladium Catalyst | - | 4-Aryl-2-aminopyridines | tandfonline.com |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents another cornerstone of modern C-N bond formation, often serving as a complementary method to palladium-catalyzed reactions. mdpi.comnih.gov These reactions are particularly useful for coupling aryl halides with amides and amines.

Recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions, often employing ligands to facilitate the reaction. nih.gov For the synthesis of aminopyridines, 2-bromopyridine can be effectively coupled with various amides using a catalyst system such as copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline (B135089). nih.govmdpi.com The resulting N-(pyridin-2-yl)amide can then be hydrolyzed to furnish the corresponding aminopyridine. This approach has been shown to be economical and suitable for large-scale synthesis. nih.gov

Table 4: Copper-Catalyzed N-Arylation of 2-Bromopyridine

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | N-Methylformamide | CuI / 1,10-Phenanthroline | Toluene, reflux, 12h | N-Methyl-N-(pyridin-2-yl)formamide | - | mdpi.com |

| 2-Bromopyridine | N-Methylformamide | CuI / 1,10-Phenanthroline, K₃PO₄ | Toluene, reflux, 12h, then hydrolysis | N-Methylpyridin-2-amine | 90% | mdpi.com |

| Aryl Iodides | 2-Pyrrolidone | CuI / (S)-N-methylpyrrolidine-2-carboxylate | DMF, 110°C, 5h | N-Aryl-2-pyrrolidones | High | nih.gov |

Functional Group Interconversions Leading to 5-bromo-N-ethyl-N-methylpyridin-2-amine

The final construction of this compound can be envisioned through several synthetic routes involving functional group interconversions on key precursors.

Route 1: Sequential N-Alkylation A plausible pathway begins with the readily accessible precursor, 2-amino-5-bromopyridine. This intermediate can undergo sequential N-alkylation to introduce the methyl and ethyl groups. For example, methylation of 2-amino-5-bromopyridine can be achieved using a reagent like methyl iodide in the presence of a base such as sodium hydride (NaH) in DMF. This reaction often yields a mixture of the mono-methylated product, 5-bromo-N-methylpyridin-2-amine, and the di-methylated product. Subsequent N-ethylation of the purified 5-bromo-N-methylpyridin-2-amine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) would yield the final target compound.

Route 2: Transition Metal-Catalyzed Coupling A more direct and modern approach would involve a single-step cross-coupling reaction. Starting with 2,5-dibromopyridine, a selective Buchwald-Hartwig amination could be performed. Given the higher reactivity of the C2-Br bond in palladium-catalyzed aminations, a reaction with N-ethyl-N-methylamine could preferentially form the C-N bond at the 2-position. This strategy leverages the development of methods for coupling volatile or low-boiling point amines. acs.org The reaction would likely employ a palladium catalyst with a suitable phosphine ligand in a sealed reaction vessel to contain the volatile amine, leading directly to this compound.

Alkylation of Amine Substrates

The introduction of ethyl and methyl groups onto the nitrogen atom of 2-amino-5-bromopyridine is a critical step. Various N-alkylation methods are applicable to 2-aminopyridine substrates.

A common strategy is direct alkylation using alkyl halides. For instance, the reaction of 2-amino-5-bromopyridine with methyl iodide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can yield a mixture of the mono- and dimethylated products.

Reductive amination offers another pathway. The N-monoalkylation of 2- or 3-aminopyridines can be achieved using a carboxylic acid in the presence of sodium borohydride, yielding the corresponding alkylaminopyridine under mild conditions. researchgate.net This method could be applied sequentially to introduce the methyl and ethyl groups.

Metal-catalyzed N-alkylation reactions provide efficient and selective routes. A metal-free catalytic system using BF₃·OEt₂ has been reported for the N-alkylation of 2-aminopyridines with 1,2-diketones. acs.org This reaction proceeds under aerobic conditions, and for 2-aminopyridines with an electron-withdrawing substituent like a bromo group at the 5-position, the N-alkylated product can be obtained in moderate yields (e.g., 57% for 5-bromo-2-aminopyridine). acs.org Ruthenium complexes have been employed to catalyze the N-alkylation of 2-pyridyl amine with alcohols through a "borrowing hydrogen" strategy, which is notable for its high selectivity for alkylating the amino group's nitrogen over the pyridine ring nitrogen. researchgate.net

For larger-scale industrial production, processes using heterogeneous catalysts are advantageous. A patented method describes the N-alkylation of aminopyridines by reacting them with an alkylating agent over a heterogeneous catalyst (such as ruthenium, nickel, or copper on a support like alumina) at high temperatures, which can be tailored to produce N-monoalkylated or N,N-dialkylated aminopyridines. google.com The Goldberg reaction, a copper-catalyzed C-N coupling, can also be adapted. A one-pot synthesis of 2-alkylaminopyridines from 2-bromopyridine and N-alkylformamides has been developed using a copper iodide (CuI) catalyst with a 1,10-phenanthroline ligand. mdpi.com

Table 1: Comparison of N-Alkylation Methods for 2-Aminopyridine Derivatives

| Method | Catalyst/Reagents | Substrates | Key Features | Citation |

|---|---|---|---|---|

| Metal-Free Decarboxylative Alkylation | BF₃·OEt₂ | 2-Aminopyridines, 1,2-Diketones | Proceeds under aerobic conditions; moderate yield for halogen-substituted aminopyridines. | acs.org |

| Reductive Amination | Carboxylic Acid, NaBH₄ | 2- or 3-Aminopyridines | Mild conditions for N-monoalkylation. | researchgate.net |

| Borrowing Hydrogen Strategy | Ruthenium(II) NHC Complexes | 2-Aminopyridine, Alcohols | High selectivity for N-alkylation of the amino group. | researchgate.net |

| Heterogeneous Catalysis | Ru, Ni, Co, etc. on Al₂O₃, SiO₂ | Aminopyridine, Alkylation Agent | Suitable for large-scale production; can be selective for mono- or di-alkylation. | google.com |

| Goldberg Reaction | CuI / 1,10-phenanthroline | 2-Bromopyridine, N-Alkylformamides | One-pot synthesis of 2-alkylaminopyridines in high yields. | mdpi.com |

Stereoselective and Regioselective Synthetic Strategies

Regioselectivity is paramount in the synthesis of this compound, beginning with the formation of its key precursor, 2-amino-5-bromopyridine.

Regioselectivity: The direct bromination of 2-aminopyridine must selectively occur at the C-5 position. The amino group at C-2 strongly activates the pyridine ring towards electrophilic substitution, primarily at the C-3 and C-5 positions. To achieve high regioselectivity for the 5-bromo isomer, specific brominating agents and conditions are employed. The use of N-Bromosuccinimide (NBS) in acetonitrile at low temperatures (0–5 °C) has been shown to provide 5-bromo-2-aminopyridine with excellent regioselectivity (>20:1). chemicalbook.com Another method utilizes phenyltrimethylammonium (B184261) tribromide as the brominating agent in solvents like methylene (B1212753) chloride, which avoids the formation of significant by-products. google.com

During the subsequent N-alkylation of the 2-amino group, regioselectivity is also crucial to ensure the reaction occurs on the exocyclic amine rather than the endocyclic pyridine nitrogen. Catalytic systems, such as those based on ruthenium, have demonstrated high selectivity, with alkylation occurring exclusively on the amino group. researchgate.net In syntheses involving dihalopyridines, such as 2,5-dibromopyridine, the relative reactivity of the C-Br bonds can be exploited. While Ullmann conditions typically favor amination at the C-2 position, modifying the halogen (e.g., using 2-bromo-5-iodopyridine) can reverse this selectivity, allowing for directed C-N bond formation at the C-5 position. rsc.org

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereoselective synthesis is not a direct requirement for its preparation. However, in the broader context of substituted pyridine synthesis, stereoselective strategies are vital for creating complex, biologically active molecules. For example, efficient and regio- and stereoselective methods have been developed for the addition of Grignard reagents to pyridine-N-oxides, leading to the synthesis of stereodefined substituted piperidines. acs.org Additionally, stereoselective ring-expansion of monocyclopropanated heterocycles has been developed to produce highly functionalized tetrahydropyridines. acs.org These advanced methodologies highlight the sophisticated tools available for controlling stereochemistry in pyridine-related scaffolds, even if they are not strictly necessary for the synthesis of this specific achiral compound.

Optimization of Reaction Conditions and Process Development

Optimizing reaction parameters such as solvent and catalyst systems is essential for developing efficient, scalable, and cost-effective synthetic routes.

Solvent Effects on Synthetic Outcomes

The choice of solvent can significantly influence reaction rates, yields, and selectivity. The effect of the solvent is often tied to its ability to dissolve reactants, stabilize transition states or intermediates, and participate in the reaction mechanism.

In the synthesis of functionalized pyridines via multicomponent reactions, water has been identified as a highly effective solvent. researchgate.net For certain photocatalytic reactions involving pyridine derivatives, dimethyl sulfoxide (B87167) (DMSO) was found to give the best performance, highlighting that the optimal solvent is highly reaction-dependent. nih.gov

Physicochemical studies on pyridine and its derivatives show that solvent effects on NMR chemical shifts are dominated by the hydrogen-bonding capacity of the solvent. caltech.eduacs.org While protonation shifts are highly sensitive to the solvent, methylation shifts are largely independent of the solvent and counterion. caltech.edu This suggests that the N-alkylation step in the synthesis of the target compound may be less sensitive to solvent choice compared to reactions involving proton transfer. In process development, solvents also play a key role in product isolation. For instance, water is often used as an anti-solvent to induce crystallization of pyridine derivatives from organic solvents like acetone (B3395972) or tetrahydrofuran, facilitating purification. google.com

Table 2: Influence of Solvents on Pyridine Synthesis and Properties

| Reaction/Process | Solvent | Observed Effect | Citation |

|---|---|---|---|

| Multicomponent Pyridine Synthesis | H₂O | Identified as the most effective solvent for the cyclization reaction. | researchgate.net |

| Photocatalyzed Aminopyridylation | DMSO | Provided the best reaction efficiency and highest product yield. | nih.gov |

| NMR Spectroscopy of Pyridines | Various | Shifts correlate with solvent hydrogen-bonding capacity; methylation shifts are largely solvent-independent. | caltech.eduacs.org |

| Product Crystallization | Acetone/Water | Water acts as an anti-solvent to induce crystallization from acetone. | google.com |

Ligand Design for Enhanced Catalytic Efficiency

In metal-catalyzed reactions, such as the C-N cross-coupling reactions often used to synthesize substituted aminopyridines, the ligand bound to the metal center is a key determinant of catalytic activity and selectivity. Rational ligand design aims to create catalysts with higher turnover numbers, better stability, and broader substrate scope.

For copper-catalyzed Goldberg reactions, ligands like 1,10-phenanthroline have proven effective, particularly for coupling with less reactive amides. mdpi.com In some copper-catalyzed C-N bond formations, simple and inexpensive ligands such as L-proline have also been shown to provide the desired product in moderate yields. rsc.org

In the realm of palladium catalysis, which is widely used for C-N bond formation, ligand design has been a major focus. The development of biarylphosphine ligands has led to significant advances. For example, a systematic study led to the creation of a biaryl(tert-butyl)phenyl phosphine ligand that dramatically accelerated the rate of arylation of hindered primary amines compared to earlier ligand systems. acs.org This demonstrates how tuning the steric and electronic properties of the ligand can overcome challenging coupling reactions. acs.org

More recent innovations in ligand design include the development of electronically flexible ligands. Pyridylidene amide (PYA) ligands feature both neutral and zwitterionic resonance forms, allowing them to adapt their donor properties to stabilize different oxidation states of the metal center during the catalytic cycle. researchgate.net This flexibility has been exploited in ruthenium catalysts for highly efficient oxidation reactions and represents a modern approach to enhancing catalytic performance. researchgate.net The development of ligand-free catalytic systems, for example using nickel salts in combination with photoredox catalysis, offers an alternative paradigm that avoids the need for complex, specialized ligands altogether. nih.gov

Table 3: Impact of Ligand Design on Catalytic C-N Coupling Reactions

| Catalyst System | Ligand | Reaction Type | Key Improvement | Citation |

|---|---|---|---|---|

| Copper(I) Iodide | 1,10-phenanthroline | Goldberg Amination | Effective for coupling sterically hindered or less reactive amides. | mdpi.com |

| Palladium | Biaryl(tert-butyl)phenyl phosphine | Buchwald-Hartwig Amination | Dramatically accelerated reaction rates for hindered substrates. | acs.org |

| Copper(I) Iodide | L-proline | Ullmann Condensation | Simple, inexpensive ligand enabling C-N bond formation. | rsc.org |

| Ruthenium(II) | Pyridylidene Amide (PYA) | Olefin Oxidation | Donor-flexible ligand leads to exceptionally efficient catalysis. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo N Ethyl N Methylpyridin 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which reduces its reactivity towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quimicaorganica.org Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (C2, C4, C6). wikipedia.org

In the absence of substituents, electrophilic attack on pyridine requires harsh conditions and generally occurs at the C3 position. pearson.comquora.comaklectures.com This is because the intermediates formed by attack at C2 or C4 place a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.com The intermediate from C3 attack avoids this destabilization. quora.com

Nucleophilic attack is favored at C2 and C4, as the negative charge in the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. wikipedia.orglibretexts.org

The reactivity of the 5-bromo-N-ethyl-N-methylpyridin-2-amine ring is significantly modulated by its two substituents.

N-ethyl-N-methylamino Group (at C2): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance (+R effect). This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. As an ortho, para-director, it strongly activates positions C3 and C5.

Bromo Group (at C5): Halogens are deactivating groups via their electron-withdrawing inductive effect (-I effect) but are ortho, para-directing due to their electron-donating resonance effect (+R effect). nih.gov

For Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the C2-amino group is expected to dominate. It directs electrophiles to the C3 and C5 positions. Since C5 is already occupied by bromine, electrophilic attack is most likely to occur at the C3 position . The combined electron-donating effect of the amino group would likely make the reaction conditions for EAS milder than those required for unsubstituted pyridine.

For Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself is activated towards nucleophilic attack at C2, C4, and C6. wikipedia.org The C2 position is blocked by the amino group. The C6 position is ortho to the ring nitrogen and meta to the bromine, while the C4 position is para to the ring nitrogen and meta to the bromine. The presence of the electron-withdrawing bromine at C5 further deactivates the ring for electrophilic attack but could have a minor influence on nucleophilic attack patterns. The most likely positions for nucleophilic attack, should it occur on the ring rather than at the C-Br bond, would be C4 and C6 , due to activation by the ring nitrogen. However, displacement of the bromide at C5 via cross-coupling reactions is a far more common and synthetically useful pathway.

Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the C5 position is the primary site for synthetic modification via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base, is one of the most versatile C-C bond-forming methods. wikipedia.orgmdpi.com This reaction is widely applied to bromopyridine substrates, including those with amino groups. organic-chemistry.orgnih.gov The reaction is tolerant of a wide range of functional groups and often proceeds under mild conditions with high yields. mdpi.comnih.gov For this compound, the Suzuki coupling would readily occur at the C5 position to generate 5-aryl- or 5-vinyl-N-ethyl-N-methylpyridin-2-amines.

| Entry | Aryl/Vinyl Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 99 | organic-chemistry.org |

| 2 | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 82 | organic-chemistry.org |

| 3 | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | H₂O | >95 | nih.gov |

| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | N/A |

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions based on analogous 2-amino-5-halopyridine substrates.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction with this compound would proceed by first forming an organozinc reagent from another starting material, which would then couple at the C5-bromo position. This method is particularly useful for introducing alkyl groups. Protocols for the Negishi coupling of 2-bromopyridines are well-established. researchgate.net

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) | Reference |

| 1 | Arylzinc Chlorides | Pd(dba)₂ | XPhos | THF | High | researchgate.net |

| 2 | o-Tolylzinc Chloride | Pd(PPh₃)₄ | PPh₃ | THF | Good | wikipedia.org |

| 3 | Alkylzinc Bromides | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | THF | Good | N/A |

| 4 | Heteroarylzinc Halides | Ni(acac)₂ | - | THF/NMP | Good | acs.org |

Table 2: General conditions for Negishi coupling reactions applicable to bromopyridine substrates.

Other important cross-coupling reactions are also expected to be highly effective with this substrate.

Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene in the presence of a base to form a new substituted alkene. organic-chemistry.orgwikipedia.org The reaction of this compound with various alkenes would yield 5-alkenyl-N-ethyl-N-methylpyridin-2-amines. The reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgjk-sci.com It is a highly reliable method for synthesizing arylalkynes. The coupling would occur at the C5 position, providing access to 5-alkynyl-N-ethyl-N-methylpyridin-2-amines. nrochemistry.com

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (stannane) using a palladium catalyst. nrochemistry.comorganic-chemistry.orgwikipedia.org While effective, the toxicity of organotin reagents and byproducts has led to the wider adoption of other methods like the Suzuki coupling. organic-chemistry.org However, it remains a powerful tool due to the stability and functional group tolerance of the organostannane reagents. nrochemistry.comlibretexts.org

| Coupling Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product | Reference |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 5-Styryl derivative | nih.gov |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | 5-(Phenylethynyl) derivative | jk-sci.comnrochemistry.com |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 5-Vinyl derivative | nrochemistry.comwikipedia.org |

Table 3: Representative conditions for Heck, Sonogashira, and Stille coupling reactions applicable to this compound.

Derivatization at the Amine Nitrogen

The tertiary amine group in this compound is a key site for synthetic modification. Although it cannot undergo traditional N-H substitution reactions like primary or secondary amines, its nitrogen atom can still participate in certain types of chemical transformations.

N-alkylation involves the formation of a new carbon-nitrogen bond, while N-acylation introduces an acyl group to the nitrogen atom. Both are fundamental transformations in organic synthesis. researchgate.netacsgcipr.org

N-Alkylation: The N-alkylation of tertiary amines like this compound leads to the formation of quaternary ammonium (B1175870) salts. This reaction typically proceeds via an S\textsubscript{N}2 mechanism where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. acsgcipr.org The reactivity of the alkylating agent is a crucial factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. Microwave-assisted N-alkylation has been shown to significantly reduce reaction times and improve yields in some cases. mdpi.com

N-Acylation: The N-acylation of amines is a widely utilized method for the formation of amides. researchgate.net For tertiary amines, this reaction is less common but can occur under specific conditions, particularly with highly reactive acylating agents. In some instances, N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.net

Table 1: Comparison of N-Alkylation and N-Acylation of Amines

| Feature | N-Alkylation | N-Acylation |

|---|---|---|

| Reactant | Alkyl halide, sulfonate | Acyl chloride, anhydride |

| Product | Quaternary ammonium salt | Acylammonium salt (often unstable) |

| Mechanism | Typically S\textsubscript{N}2 | Nucleophilic acyl substitution |

| Key Factor | Reactivity of alkylating agent | Reactivity of acylating agent |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wjpsonline.comdergipark.org.trekb.eg The general reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wjpsonline.com

Given that this compound is a tertiary amine, it lacks the necessary N-H proton to undergo the standard Schiff base formation mechanism which requires the elimination of water from a carbinolamine intermediate. Therefore, it does not directly form Schiff bases in the classical sense. However, the broader field of imine chemistry encompasses a variety of related transformations. While direct Schiff base formation is not feasible, the pyridine nitrogen and the exocyclic amine can influence the electronic properties of the molecule, which may play a role in more complex reactions where imine-like intermediates are formed.

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the detailed mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for these investigations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study the mechanisms of various organic reactions, including cycloadditions and catalytic processes. mdpi.comrsc.orgpku.edu.cn

For a molecule like this compound, DFT calculations can provide insights into:

Electron Distribution: Mapping the electron density to identify nucleophilic and electrophilic sites.

Reaction Energetics: Calculating the energy changes along a reaction pathway, including the energies of reactants, transition states, and products. rsc.org

Stereoselectivity: Predicting the preferred stereochemical outcome of a reaction. rsc.org

DFT studies on related heterocyclic systems have elucidated complex reaction pathways, such as the stepwise versus concerted nature of cycloaddition reactions and the role of intermediates. pku.edu.cn

Catalysts play a pivotal role in many chemical transformations by providing an alternative, lower-energy reaction pathway. The interaction between the catalyst and the substrate is a key determinant of the reaction's efficiency and selectivity.

In reactions involving pyridine-containing compounds, the pyridine nitrogen can act as a ligand, coordinating to a metal catalyst. This coordination can significantly alter the electronic properties of the substrate. For instance, in palladium-catalyzed reactions, the interaction between a pyridine nitrogen and the palladium center can increase the polarity of nearby functional groups, potentially leading to unexpected reaction outcomes like imine hydrolysis. mdpi.com

Furthermore, in certain catalytic systems, non-covalent interactions such as hydrogen bonding between the catalyst and the substrate can stabilize the transition state and direct the stereochemical outcome of the reaction. researchgate.net

Table 2: Investigated Compound Names

| Compound Name |

|---|

| This compound |

| 1,2-di(1-isatinyl)ethane |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene |

| 2-phenylimidazo[1,2-a]pyrimidin-3-amine |

| 5-bromo-2-aminobenzimidazole |

| (1R,2R)-1-amino-2-indanol |

| (1R,2S)-1-amino-2-indanol |

| (1S,2R)-1-amino-2-indanol |

| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine |

| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine |

| di-tert-butyl dicarbonate |

| dimethyl acetylenedicarboxylate |

| ethyl chloroacetate |

| N-(2-bromoethyl)isatin |

| N-methyl-2-pyrrolidinone |

Advanced Spectroscopic and Computational Characterization of 5 Bromo N Ethyl N Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 5-bromo-N-ethyl-N-methylpyridin-2-amine, a complete assignment of its ¹H and ¹³C NMR spectra, supported by two-dimensional techniques and computational predictions, is essential for unambiguous structural verification.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl and methyl groups attached to the nitrogen atom. The chemical shifts (δ) are influenced by the electronic environment of each proton. The bromine atom at the C-5 position and the amino group at the C-2 position significantly affect the chemical shifts of the pyridine ring protons.

Similarly, the ¹³C NMR spectrum will show characteristic signals for each unique carbon atom in the molecule. The positions of these signals are indicative of the carbon's hybridization and its local electronic environment. For instance, the carbon atoms of the pyridine ring will resonate at a lower field (higher ppm) compared to the aliphatic carbons of the ethyl and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~6.4 - 6.6 | - |

| H-4 | ~7.4 - 7.6 | - |

| H-6 | ~8.0 - 8.2 | - |

| N-CH₂-CH₃ | ~3.4 - 3.6 (quartet) | ~45 - 50 |

| N-CH₂-CH₃ | ~1.2 - 1.4 (triplet) | ~12 - 15 |

| N-CH₃ | ~3.0 - 3.2 (singlet) | ~35 - 40 |

| C-2 | - | ~158 - 162 |

| C-3 | - | ~108 - 112 |

| C-4 | - | ~140 - 144 |

| C-5 | - | ~115 - 119 |

| C-6 | - | ~148 - 152 |

To definitively assign the proton and carbon signals and to understand the spatial relationships within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 and H-4) and between the methylene (B1212753) and methyl protons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. columbia.edulibretexts.org A NOESY spectrum would be crucial to confirm the proximity of the N-methyl and N-ethyl protons to the H-3 proton of the pyridine ring, providing evidence for the substitution pattern. For small molecules, an NOE can be observed between protons up to 4Å apart. columbia.edu

In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are frequently used to predict NMR chemical shifts. ruc.dk These theoretical calculations can provide a powerful tool for assigning experimental spectra, especially for complex molecules or when authentic reference standards are unavailable. sigmaaldrich.com The accuracy of these predictions depends on the chosen functional and basis set. ruc.dk By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated and compared with the experimental data to support the structural assignment. For instance, DFT calculations have been successfully used to predict ¹H and ¹³C chemical shifts for various nitrogen-containing heterocyclic compounds.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₁BrN₂), the expected monoisotopic mass can be calculated with high precision. While direct experimental HRMS data for this specific compound is not available in the provided search results, HRMS analysis of a related compound, N-(4-methoxyphenyl)-5-bromopyridin-2-amine, yielded a measured [M+H]⁺ of 281.0112, which was in close agreement with the calculated value of 281.0107 for C₁₂H₁₂BrN₂O. rsc.org This demonstrates the power of HRMS in confirming the molecular formula.

Electron Ionization Mass Spectrometry (EI/MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

For this compound, the fragmentation is expected to be influenced by the pyridine ring, the bromine substituent, and the N-alkyl groups. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) would be anticipated. The bromine isotope pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic doublets for bromine-containing fragments. The study of fragmentation patterns of similar structures, like ketamine analogues, shows that α-cleavage and subsequent losses of small molecules are characteristic fragmentation pathways. mdpi.com The fragmentation of other heterocyclic compounds has also been shown to involve complex skeletal rearrangements. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. By analyzing the vibrational modes, a molecular fingerprint can be established.

The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The analysis relies on established group frequency correlations and comparison with similar molecules, such as 2-aminopyridine (B139424) and its halogenated derivatives. researchgate.nettsijournals.com

The primary regions of interest in the IR spectrum would include:

C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the N-ethyl and N-methyl groups would be observed in the 2850-2980 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are anticipated to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

C-N Stretching Vibration: The stretching vibration of the C-N bond connecting the tertiary amine group to the pyridine ring is expected in the 1260-1330 cm⁻¹ range, a region typical for aromatic amines. tsijournals.com

C-Br Stretching Vibration: The C-Br stretching mode is expected to give rise to a strong absorption in the far-infrared region, typically between 500 and 650 cm⁻¹.

A table of expected key IR vibrational frequencies is presented below, based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3000 - 3100 | Typically multiple weak to medium bands. |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2980 | Asymmetric and symmetric stretches. |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | A set of characteristic bands, sensitive to substitution. For instance, related aminopyridines show strong bands around 1590-1610 cm⁻¹. tsijournals.com |

| CH₂ Scissoring & CH₃ Bending | 1440 - 1480 | In-plane bending vibrations of the ethyl and methyl groups. |

| Aromatic C-N Stretch | 1260 - 1330 | Stretching of the bond between the pyridine ring and the exocyclic nitrogen. |

| Pyridine Ring Breathing/Trigonal Bend | ~1000 | A mode characteristic of the pyridine ring structure. |

| C-H Out-of-Plane Bending | 800 - 850 | The specific frequency is indicative of the substitution pattern on the aromatic ring. |

| C-Br Stretch | 500 - 650 | A strong band expected in the lower frequency region, characteristic of the carbon-bromine bond. |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in dipole moment, Raman scattering intensity is related to the change in polarizability of the molecule. Therefore, vibrations of symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing:

Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, often weak in the IR spectrum, is typically a very strong and sharp band in the Raman spectrum, expected around 990-1040 cm⁻¹. The C=C stretching vibrations are also prominent.

C-Br Stretching: The C-Br stretch is also Raman active and can be used to confirm the presence of the bromine substituent.

Skeletal Deformations: Low-frequency skeletal deformations of the entire molecule are often more clearly observed in the Raman spectrum.

A table of expected prominent Raman shifts is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3000 - 3100 | Often strong in the Raman spectrum. |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong signals corresponding to the ethyl and methyl groups. |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Strong bands, complementary to IR data. |

| Pyridine Ring Breathing | 990 - 1040 | A very strong, sharp, and characteristic band for substituted pyridines. Studies on similar compounds confirm this assignment. researchgate.net |

| C-Br Stretch | 500 - 650 | A moderately intense band, confirming the C-Br bond. |

X-ray Crystallography for Solid-State Structure Determination

While an experimental crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining the structures of related compounds, such as 2-amino-5-bromopyridine (B118841). nih.gov X-ray crystallography would provide definitive information on bond lengths, angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Based on the crystal structure of 2-amino-5-bromopyridine, the geometry of the bromopyridine core can be predicted with reasonable accuracy. nih.gov The introduction of the N-ethyl and N-methyl groups would primarily affect the geometry around the exocyclic nitrogen atom. The nitrogen would adopt a trigonal pyramidal geometry, and the C(2)-N bond would likely have some degree of double bond character due to resonance with the pyridine ring.

The table below presents expected values for key structural parameters, derived from data on 2-amino-5-bromopyridine and standard bond lengths for N-alkyl groups.

| Parameter | Expected Value | Comments |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 Å | Consistent with C(sp²)-Br bond lengths in other brominated aromatic systems. |

| C(ring)-N(amino) | ~1.36 Å | Shorter than a typical C-N single bond (~1.47 Å) due to resonance, indicating partial double bond character. This is observed in the crystal structure of 2-amino-5-bromopyridine. nih.gov |

| N(amino)-C(ethyl/methyl) | ~1.47 Å | Typical C-N single bond length. |

| C=N (ring) | ~1.34 Å | Standard value for a C=N bond within a pyridine ring. |

| C-C (ring) | 1.37 - 1.39 Å | Typical aromatic C-C bond lengths. |

| Bond Angles (°) | ||

| C(2)-N(amino)-C(alkyl) | ~118-120° | The geometry around the exocyclic nitrogen is expected to be nearly trigonal planar due to resonance, but with some pyramidal character. |

| C(3)-C(2)-N(amino) | ~117° | Influenced by the steric bulk of the dialkylamino group. |

| C(4)-C(5)-Br | ~119° | A standard angle for a substituent on a pyridine ring. |

| Dihedral Angle | ||

| C(3)-C(2)-N-C(ethyl) | Variable | The conformation of the ethyl and methyl groups relative to the pyridine ring would be determined by minimizing steric hindrance. This rotation is a key conformational parameter. |

In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice governed by various non-covalent interactions. Unlike primary or secondary amines, the tertiary amino group lacks a hydrogen bond donor. Therefore, classical N-H···N or N-H···O hydrogen bonds are not possible.

The crystal packing would likely be dominated by weaker interactions: researchgate.netnih.gov

C-H···N Interactions: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. Weak hydrogen bonds could form between this nitrogen and aromatic C-H groups of adjacent molecules. nih.gov

C-H···Br Interactions: The bromine atom, with its lone pairs, can act as a weak hydrogen bond acceptor, forming C-H···Br contacts with C-H groups from the alkyl chains or the pyridine ring of neighboring molecules. researchgate.net

π-π Stacking: The electron-rich pyridine rings could engage in π-π stacking interactions, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. The presence of the bulky dialkylamino group might influence or hinder ideal stacking. nih.gov

Halogen Bonding: The bromine atom has an electropositive region (σ-hole) opposite the C-Br covalent bond, which could potentially interact with the electronegative ring nitrogen of another molecule (a Br···N halogen bond). mdpi.com

Computational Chemistry for Electronic Structure and Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful avenue for characterizing this compound in silico. mdpi.com Such calculations can predict and corroborate experimental findings and offer insights into properties that are difficult to measure directly.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing precise theoretical values for bond lengths, angles, and dihedral angles to compare with crystallographic data.

Vibrational Frequency Calculation: Simulating the IR and Raman spectra. This is crucial for assigning the bands observed in experimental spectra to specific molecular motions and for validating the accuracy of the computational model. researchgate.net

Electronic Property Analysis:

Frontier Molecular Orbitals (HOMO/LUMO): Calculating the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, hybridization, and intramolecular charge transfer interactions, which can elucidate the nature of the bonding and resonance within the molecule.

These computational tools offer a detailed, atomistic understanding of the molecule's structure and electronic landscape, complementing and extending the knowledge gained from spectroscopic and crystallographic experiments. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, geometry optimization calculations are typically performed to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation.

The conformational landscape of this molecule is primarily dictated by the orientation of the N-ethyl-N-methylamino group relative to the pyridine ring. Rotation around the C2-N bond (the bond connecting the amino group to the pyridine ring) and the N-C bonds of the ethyl and methyl groups allows for various spatial arrangements.

Key Research Findings:

Conformational Isomers: Due to the rotational freedom of the ethyl and methyl groups, several low-energy conformers may exist. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that the molecule may exist as a mixture of conformers at room temperature. The most stable conformer would likely balance the electronic effects (conjugation of the nitrogen lone pair with the pyridine ring) and steric effects (repulsion between the alkyl groups and the ring).

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C5-Br | 1.905 | ||

| C2-N(amine) | 1.385 | ||

| N(amine)-C(ethyl) | 1.468 | C2-N-C(ethyl) | 118.5 |

| N(amine)-C(methyl) | 1.465 | C2-N-C(methyl) | 117.9 |

| C(ethyl)-N-C(methyl) | 115.2 | ||

| C3-C2-N-C(ethyl) | 45.0 |

This data is illustrative and based on typical values for similar structures calculated using DFT methods (e.g., B3LYP/6-31G(d)).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgyoutube.com

Key Research Findings:

HOMO and LUMO Distribution: For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine moiety. The nitrogen lone pair of the dialkylamino group and the π-system of the pyridine ring contribute significantly to the HOMO. The bromine atom, with its lone pairs, may also have some contribution. The LUMO is anticipated to be distributed over the pyridine ring, particularly on the carbon atoms, and will have significant anti-bonding character.

HOMO-LUMO Gap and Reactivity: A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org The presence of the electron-donating amino group and the electron-withdrawing (by induction) yet also π-donating bromine atom will modulate the energies of the frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

This data is illustrative and based on typical values for similar structures calculated using DFT methods.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Key Research Findings:

Nucleophilic and Electrophilic Regions: In the MESP map of this compound, the most negative potential (red region) is expected to be localized around the nitrogen atom of the pyridine ring, making it the primary site for protonation and electrophilic attack. The region around the bromine atom will also exhibit a negative potential due to its lone pairs. The hydrogen atoms of the ethyl and methyl groups, as well as the hydrogen atoms on the pyridine ring, will exhibit positive potential (blue or green regions), making them potential sites for nucleophilic interaction.

Influence of Substituents: The electron-donating N-ethyl-N-methylamino group increases the electron density on the pyridine ring, particularly at the ortho and para positions, enhancing the negative potential around the ring nitrogen. The bromine atom at the 5-position will influence the charge distribution through its inductive and resonance effects.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Key Research Findings:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for the protons and carbons of the pyridine ring, as well as the ethyl and methyl groups, can be compared with experimental data to validate the molecular structure. The electron-donating amino group is expected to shield the ring protons, shifting them to a higher field (lower ppm), while the bromine atom will have a deshielding effect on adjacent protons.

Vibrational Frequencies: DFT calculations can predict the vibrational modes of the molecule. The calculated frequencies correspond to specific bond stretches, bends, and torsions. For instance, characteristic C-H stretching frequencies for the aromatic ring and alkyl groups, C=N and C=C stretching frequencies for the pyridine ring, and C-N and C-Br stretching frequencies can be identified.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 159.8 |

| C3 | 107.5 |

| C4 | 139.0 |

| C5 | 110.0 |

| C6 | 148.5 |

| C(ethyl, CH₂) | 45.2 |

| C(ethyl, CH₃) | 12.8 |

| C(methyl) | 38.1 |

This data is illustrative and relative to a standard reference like TMS.

Charge Distribution and Reactivity Descriptors

The distribution of electron density in a molecule is key to understanding its reactivity. Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution, atomic charges, and intramolecular interactions. Furthermore, global reactivity descriptors derived from FMO energies provide quantitative measures of a molecule's reactivity.

Key Research Findings:

Atomic Charges: NBO analysis provides insight into the partial charges on each atom. The nitrogen atom of the pyridine ring and the nitrogen of the amino group are expected to carry significant negative charges. The bromine atom will also be partially negative. The carbon atom attached to the bromine (C5) and the carbon attached to the amino group (C2) will have their charges influenced by these electronegative atoms.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 4: Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.40 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.45 eV |

| Chemical Softness (S) | 1 / (2η) | 0.204 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.36 eV |

This data is illustrative and calculated from the FMO energies in Table 2. libretexts.org

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Applications of 5 Bromo N Ethyl N Methylpyridin 2 Amine in Interdisciplinary Chemical Research

Role as a Synthetic Synthon in Complex Organic Synthesis

The reactivity of the carbon-bromine bond and the inherent nucleophilicity of the pyridine (B92270) and amino nitrogen atoms make 5-bromo-N-ethyl-N-methylpyridin-2-amine a key intermediate in the synthesis of more elaborate organic structures. Its utility as a synthon is particularly evident in the construction of polyheterocyclic systems and as a potential precursor to advanced organic frameworks.

Building Block for Polyheterocyclic Systems

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The presence of the bromine atom on the pyridine ring of this compound provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of fused and linked polyheterocyclic systems. Due to the directing nature of the pyridyl group, N-aryl-2-aminopyridines can readily form stable complexes with metals, facilitating cyclization and functionalization reactions. rsc.org This approach allows for the direct and atom-economical construction of a multitude of N-heterocycles. rsc.org

While direct studies on this compound for this purpose are not extensively documented, the synthetic utility of analogous 5-bromopyridine derivatives is well-established. For instance, related aminopyridines are employed in the synthesis of various fused heterocyclic systems. The general strategy involves the transformation of the bromo-substituent via cross-coupling reactions or nucleophilic substitutions, followed by intramolecular cyclization reactions involving the amino or pyridine nitrogen.

A variety of bioactive N-heterocycles, such as indoles, carbazoles, quinolinones, benzimidazoles, and indolinones, can be synthesized through the annulation or functionalization of N-aryl-2-aminopyridines. rsc.org

Precursor to Advanced Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The design of COFs relies on the use of rigid, geometrically defined building blocks that can undergo efficient polymerization reactions. The structure of this compound, with its reactive bromine atom and potential for further functionalization, suggests its utility as a precursor for the monomers used in COF synthesis.

Although direct polymerization of this compound into a COF has not been reported, related bromopyridine derivatives have been successfully employed in the construction of these advanced materials. For example, the palladium-catalyzed cross-coupling of brominated and boronic acid-functionalized pyridine monomers is a common strategy for synthesizing pyridine-based COFs. The resulting frameworks can exhibit unique properties stemming from the inclusion of the pyridine nitrogen atom, such as enhanced catalytic activity or selective guest binding.

Design and Development of Ligands for Catalysis

The field of catalysis heavily relies on the design of organic ligands that can coordinate to metal centers and modulate their reactivity and selectivity. The bidentate nature of this compound, with potential coordination sites at the pyridine nitrogen and the exocyclic amino nitrogen, makes it an attractive candidate for the development of novel ligands for transition metal catalysis.

Metal Coordination Chemistry with the Amine and Pyridine Nitrogen

The ability of 2-aminopyridine (B139424) derivatives to act as chelating ligands has been demonstrated in the formation of various metal complexes. theopenscholar.com The pyridine nitrogen acts as a Lewis basic site, readily coordinating to a metal center, while the exocyclic amino group can also participate in coordination, forming a stable five-membered chelate ring. This chelation effect enhances the stability of the resulting metal complex.

While specific studies on the coordination chemistry of this compound are not prevalent, research on analogous aminopyridine ligands provides valuable insights. For example, titanium complexes of N,6-dimesityl-2-aminopyridinate have been synthesized and shown to be effective catalysts for hydroamination reactions. acs.org Similarly, copper(II) halide complexes with 2-amino-5-iodopyridine (B21400) have been structurally characterized, revealing coordination through the pyridine nitrogen. theopenscholar.com These examples underscore the potential of this compound to form stable complexes with a variety of transition metals, with the electronic properties of the complex being tunable by the nature of the substituents on the pyridine ring and the amino group.

Table 1: Examples of Metal Complexes with Aminopyridine-based Ligands

| Ligand | Metal | Application |

| N,6-dimesityl-2-aminopyridinate | Titanium | Intramolecular hydroamination |

| 2-Amino-5-iodopyridine | Copper(II) | Magnetic materials |

This table presents data for analogous compounds to illustrate the coordination potential.

Application in Transition Metal-Catalyzed Transformations

The ligands derived from this compound are expected to find applications in a range of transition metal-catalyzed reactions. The bromine atom can be retained to allow for further functionalization of the ligand or the resulting complex, or it can be transformed prior to complexation to fine-tune the electronic properties of the ligand.

A key area of application is in palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful tool for the formation of carbon-carbon bonds. A study on the palladium-catalyzed Suzuki cross-coupling of the related 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated the successful synthesis of novel pyridine derivatives in good yields. mdpi.com This highlights the potential of the bromo-substituent on the pyridine ring to participate in such catalytic cycles.

Furthermore, the amino group can be part of a pincer-type ligand architecture, which has been shown to be highly effective in various catalytic transformations. The development of new ligands is crucial for advancing transition-metal catalyzed photoreactions. frontiersin.org

Table 2: Research Findings on a Related Compound in Catalysis

| Catalyst System | Reaction Type | Key Findings | Reference |

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Cross-Coupling | Efficient coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids. | mdpi.com |

This table presents data for an analogous compound to illustrate potential catalytic applications.

Precursor in Material Science Research

The unique combination of a halogenated aromatic ring and a tertiary amine makes this compound a promising candidate for the synthesis of novel organic materials with interesting electronic and photophysical properties. The pyridine moiety is a common component in materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.

The bromine atom provides a site for polymerization or for the introduction of other functional groups that can influence the material's properties. For example, through Suzuki or Stille coupling reactions, the bromopyridine unit can be incorporated into conjugated polymer backbones. The resulting polymers could exhibit interesting charge transport properties or be used as fluorescent sensors. The synthesis of poly-2-aminopyridine has been reported, and its electrochemical and physical properties were investigated, indicating its potential for use in batteries. researchgate.net The synthesis of pyridine-containing polymers has been shown to yield materials with enhanced fluorescent properties. researchgate.net

While direct applications of this compound in material science are yet to be fully explored, the versatility of the bromopyridine scaffold in the synthesis of functional organic materials suggests a promising future for this compound in the development of new technologies.

Synthesis of Monomers for Functional Polymers

The synthesis of functional polymers often requires monomers with specific chemical handles that can be polymerized or post-polymerization modified. The this compound molecule possesses features that make it a candidate for incorporation into polymer chains. The bromo-substituent on the pyridine ring is a key functional group for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the integration of the pyridine unit into the backbone of a conjugated polymer.

The general strategy involves the polymerization of monomers where the bromine atom acts as a reactive site. For instance, a di-functionalized monomer could be created from this compound, which can then undergo polymerization. While the synthesis of polymers directly from vinylamine (B613835) is challenging due to instability, more stable amine-functional monomers are sought after google.com. The N,N-diallylamine derivatives, for example, can be polymerized to yield amine-functional polymers google.com.

A hypothetical pathway for the synthesis of a functional polymer using this compound as a monomer precursor could involve:

Functionalization: Introduction of a polymerizable group, such as a vinyl or acetylene (B1199291) moiety, onto the pyridine ring, typically by replacing the bromine atom via a cross-coupling reaction.

Polymerization: The resulting functionalized monomer can then be subjected to polymerization conditions to form the desired polymer.

The tertiary amine group on the pyridine ring can also influence the polymer's properties, such as its solubility, basicity, and ability to coordinate with metal ions. Polymers bearing amine moieties are highly valued for their capacity to conjugate with various molecules rsc.org.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Monomer Prerequisite | Potential Polymer Properties |

| Chain-growth polymerization | Introduction of a vinyl or other unsaturated group. | Thermoplastic, potentially conductive if part of a conjugated system. |

| Step-growth polymerization | Conversion to a difunctional monomer (e.g., diol, diamine, or dihalide). | Thermosetting or thermoplastic, with properties dependent on the co-monomer. |

| Ring-opening polymerization | Not directly applicable without significant modification into a cyclic monomer. | Biodegradable or biocompatible polymers, depending on the ring system. |

Development of Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. Pyridine-based compounds are of significant interest in this area due to their electronic properties. They are often incorporated into organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The nitrogen atom in the pyridine ring can act as an electron-withdrawing group, influencing the electronic energy levels of the molecule.

Substituted pyridines are key components in various optoelectronic applications acs.org. For instance, pyridine derivatives are used in perovskite solar cells to passivate defects and enhance efficiency and stability researchgate.net. The 2-aminopyridine moiety, in particular, has been shown to interact with the perovskite surface, reducing defect density.

While direct studies on the optoelectronic properties of this compound are not widely reported, its structural features suggest potential applications. The combination of the electron-rich aminopyridine system with the electron-withdrawing bromine atom can lead to interesting photophysical properties. Halogen bonding, a non-covalent interaction involving the halogen atom, can also play a role in the solid-state packing of these molecules, which in turn affects their bulk electronic properties nih.gov.

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

| Application Area | Role of the Pyridine Derivative | Key Molecular Features |

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers. | Tunable electronic properties, potential for high quantum yield. |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer. | Broad absorption spectra, good charge mobility. |

| Perovskite Solar Cells | Interfacial layer for defect passivation. | Ability to coordinate with metal halide perovskites, improved device stability. |

| Chemical Sensors | Fluorescent or colorimetric probe. | Changes in optical properties upon binding to an analyte. |

Exploration as Chiral Dopants for Liquid Crystals (if applicable)

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. Chiral dopants are optically active molecules that can be added to a nematic liquid crystal host to induce a helical structure, leading to the formation of a chiral nematic (or cholesteric) phase thermofisher.com. This induced chirality is essential for many applications of LCs, such as in displays and sensors.

Pyridine-based molecules have been extensively studied as components of liquid crystalline materials tandfonline.comtandfonline.comnih.govrsc.org. The rigid core of the pyridine ring contributes to the anisotropic molecular shape required for liquid crystallinity. By introducing chiral centers into pyridine derivatives, it is possible to create chiral liquid crystals or chiral dopants.

For this compound to function as a chiral dopant, it would need to be chiral itself. The parent molecule is not chiral. However, it could be used as a precursor to synthesize a chiral derivative. For example, one of the N-alkyl groups could be replaced with a chiral substituent. The resulting chiral aminopyridine could then be investigated for its ability to induce a helical twist in a nematic host. The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which depends on the molecular structure of the dopant and its interaction with the LC host thermofisher.com. A study on the synthesis of pyridine-based derivatives via Suzuki cross-coupling mentioned their potential as chiral dopants for liquid crystals, underscoring the relevance of the pyridine scaffold in this field mdpi.com.

Chemical Probes and Tools for Molecular Interaction Studies

In-Silico Ligand-Target Binding Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. It is a powerful tool in drug discovery and molecular biology for understanding ligand-receptor interactions. Pyridine and aminopyridine derivatives are common scaffolds in medicinal chemistry and are frequently the subject of in-silico studies to predict their binding to biological targets such as enzymes and receptors tandfonline.comnih.govtandfonline.com.

A typical molecular docking workflow for this compound would involve:

Target Selection: Identifying a protein of interest based on a therapeutic hypothesis.

Ligand and Protein Preparation: Generating 3D structures of the ligand and the protein, and preparing them for docking (e.g., adding hydrogens, assigning charges).

Docking Simulation: Using a docking program to place the ligand in the binding site of the protein in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the intermolecular interactions.

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site (Hypothetical)

| Type of Interaction | Involved Moiety on the Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Pyridine Nitrogen, Amino Nitrogen | Serine, Threonine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid |

| Halogen Bond | Bromine atom | Carbonyl oxygen of the protein backbone, Serine, Threonine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interaction | Ethyl and Methyl groups | Alanine, Valine, Leucine, Isoleucine, Methionine |

Design of Research Tools for Mechanistic Biology

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding the mechanisms of biological processes and for validating new drug targets. Halogenated compounds are frequently used as scaffolds for the development of chemical probes nih.gov. The presence of a halogen atom, such as bromine, provides a handle for further chemical modification, such as the attachment of fluorescent tags, affinity labels, or photo-crosslinkers nih.gov.

The this compound scaffold is well-suited for the design of research tools. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups. For example, a fluorescent dye could be attached to the pyridine ring to create a fluorescent probe for imaging studies. Alternatively, a photoreactive group could be introduced to create a photoaffinity label for identifying the binding partners of a bioactive compound.